2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide
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Overview
Description
2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities such as antioxidant, antibacterial, and anti-inflammatory properties .
Scientific Research Applications
2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant antioxidant and antibacterial activities, making it useful in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including anti-inflammatory and analgesic effects.
Preparation Methods
The synthesis of 2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 1-(4-methylphenyl)-5-oxopyrrolidine-3-amine. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide can be compared with other benzamide derivatives such as:
- 2,3-dimethoxy-N-(4-methylphenyl)benzamide
- 3-acetoxy-2-methylbenzamide
- 2,4-dimethoxy-N-(4-phenylmethoxyphenyl)benzamide
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
2,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-4-6-15(7-5-13)22-12-14(10-19(22)23)21-20(24)17-9-8-16(25-2)11-18(17)26-3/h4-9,11,14H,10,12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHJMYUPXGMFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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